molecular formula C20H13F6N3O2S B12411624 (Rac)-Monepantel-d5

(Rac)-Monepantel-d5

Cat. No.: B12411624
M. Wt: 478.4 g/mol
InChI Key: WTERNLDOAPYGJD-JIZANVDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Rac)-Monepantel-d5 is a deuterated form of Monepantel, an anthelmintic compound used primarily in veterinary medicine to treat parasitic infections in livestock. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Monepantel-d5 involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms and the formation of the core structure of Monepantel. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Monepantel-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.

Scientific Research Applications

(Rac)-Monepantel-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.

    Biology: Investigated for its effects on parasitic organisms and potential resistance mechanisms.

    Medicine: Explored for its pharmacokinetic properties and potential therapeutic uses beyond veterinary medicine.

    Industry: Utilized in the development of new anthelmintic agents and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (Rac)-Monepantel-d5 involves its interaction with specific molecular targets in parasitic organisms. It binds to nicotinic acetylcholine receptors, leading to paralysis and death of the parasites. The deuterium atoms may influence the binding affinity and metabolic stability of the compound, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Monepantel: The non-deuterated form, widely used in veterinary medicine.

    MBQ-167: Another compound with similar anthelmintic properties.

    MBQ-168: A derivative of MBQ-167 with enhanced activity.

Uniqueness

(Rac)-Monepantel-d5 is unique due to the presence of deuterium atoms, which can improve its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H13F6N3O2S

Molecular Weight

478.4 g/mol

IUPAC Name

N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]-1,1,3,3,3-pentadeuteriopropan-2-yl]-4-(trifluoromethylsulfanyl)benzamide

InChI

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/i1D3,11D2

InChI Key

WTERNLDOAPYGJD-JIZANVDTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C#N)(C([2H])([2H])OC1=C(C=CC(=C1)C#N)C(F)(F)F)NC(=O)C2=CC=C(C=C2)SC(F)(F)F

Canonical SMILES

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F

Origin of Product

United States

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